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Compound of Interest

Compound Name: GR 64349

Cat. No.: B15617033

A comprehensive analysis of the binding affinities and functional potencies of the selective NK2
receptor agonist GR 64349 and the endogenous tachykinin Substance P.

This guide provides a detailed comparison of the selectivity profiles of the synthetic peptide GR
64349 and the endogenous neuropeptide Substance P for the tachykinin receptors NK1, NK2,
and NK3. The information is intended for researchers, scientists, and drug development
professionals working in the field of pharmacology and neuroscience.

Data Presentation: Quantitative Comparison

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of
GR 64349 and Substance P at human recombinant tachykinin receptors. Data is compiled from
radioligand binding assays and various in vitro functional assays.

Table 1: Binding Affinity (pKi) of GR 64349 and Substance P at NK1 and NK2 Receptors

Selectivity (NK2 vs.

Compound NK1 Receptor (pKi) NK2 Receptor (pKi) NK1)

GR 64349 <5[1][2] 7.77 £ 0.10[1][2] ~1,300-fold[3]
~138-fold (for NK1

Substance P High Affinity Lower Affinity

over NK2)[3]
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Note: A lower pKi value indicates weaker binding affinity. The selectivity of Substance P for NK1
over NK2 is well-established, though specific pKi values for both receptors from a single
comparative study were not detailed in the provided search results.

Table 2: Functional Potency (pEC50) of GR 64349 at NK1 and NK2 Receptors

. NK1 Receptor NK2 Receptor Selectivity (NK2 vs.
Functional Assay
(PEC50) (PEC50) NK1)
IP-1 Accumulation 5.95 + 0.80[1][3] 9.10 £ 0.16[1][3] ~1,400-fold[1][3]
Calcium Response 6.55 = 0.16[1][3] 9.27 = 0.26[1][3] ~500-fold[1][3]
Cyclic AMP Synthesis  7.71 + 0.41[1][3] 10.66 + 0.27[1][3] ~900-fold[1][3]

Note: A higher pEC50 value indicates greater potency.

GR 64349 demonstrates a remarkably high selectivity for the NK2 receptor over the NK1
receptor, with selectivity ratios ranging from approximately 500-fold to 1,400-fold depending on
the functional assay.[1][3] The compound is also reported to have over 300-fold selectivity for
NK2 receptors over NK3 receptors.[4][5] In contrast, Substance P is an endogenous ligand that
preferentially binds to and activates the NK1 receptor.[6][7][8] While it can interact with NK2
and NK3 receptors, it does so with significantly lower affinity.[9] The binding affinity of
Substance P for the NK2 receptor is reported to be reduced by a factor of 1700 compared to its
affinity for the NK1 receptor.[10]

Mandatory Visualization

The following diagrams illustrate the receptor selectivity profiles of GR 64349 and Substance P.
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Caption: Receptor selectivity of GR 64349.
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Caption: Receptor selectivity of Substance P.

Experimental Protocols
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The data presented in this guide were derived from studies employing the following
methodologies:

1. Radioligand Binding Assays

o Objective: To determine the binding affinity (Ki) of GR 64349 and Substance P for NK1 and
NK2 receptors.

e Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant NK1
or NK2 receptors were used.[2]

e NK1 Receptor Assay:
o Radioligand: [3H]-septide was used as the radiolabeled ligand for the NK1 receptor.[1][2]

o Procedure: Cell membranes expressing the NK1 receptor were incubated with a fixed
concentration of [3H]-septide and varying concentrations of the competing ligand (GR
64349 or Substance P). Non-specific binding was determined in the presence of a high
concentration of an unlabeled ligand. The amount of bound radioactivity was measured,
and displacement curves were generated to calculate the Ki value.

» NK2 Receptor Assay:

o Radioligand: [125I]-Neurokinin A (NKA) was used as the radiolabeled ligand for the NK2
receptor.[1][2]

o Procedure: Similar to the NK1 assay, cell membranes expressing the NK2 receptor were
incubated with [1251]-NKA and competing ligands. The displacement of the radioligand
was measured to determine the Ki of the test compounds.

2. In Vitro Functional Assays

¢ Objective: To measure the functional potency (EC50) and efficacy of GR 64349 and
Substance P as agonists at NK1 and NK2 receptors.

e Cell Lines: CHO cells expressing human recombinant NK1 or NK2 receptors.[2]

o Assays Performed:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b15617033?utm_src=pdf-body
https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://pubmed.ncbi.nlm.nih.gov/31445972/
https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://www.benchchem.com/product/b15617033?utm_src=pdf-body
https://www.benchchem.com/product/b15617033?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31445972/
https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://www.benchchem.com/product/b15617033?utm_src=pdf-body
https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Inositol-1 Phosphate (IP-1) Accumulation: This assay measures the activation of the Gq
protein-coupled signaling pathway. Cells were stimulated with varying concentrations of
the agonists, and the accumulation of IP-1, a downstream product of phospholipase C
activation, was quantified using a commercially available kit.[1][3]

o Intracellular Calcium Mobilization: Tachykinin receptor activation leads to an increase in
intracellular calcium levels. Cells were loaded with a calcium-sensitive fluorescent dye,
and the change in fluorescence upon agonist stimulation was measured to determine the
EC50.[1][3]

o Cyclic AMP (cAMP) Synthesis: This assay assesses the coupling of the receptors to Gs or
Gi signaling pathways. A CRE-LUC reporter system was used to enhance the sensitivity of
the cAMP measurement. Cells were treated with the agonists, and the resulting change in
luciferase activity, indicative of CAMP levels, was quantified.[3]

3. Signaling Pathway

The activation of tachykinin receptors, which are G-protein coupled receptors (GPCRS),
initiates a cascade of intracellular signaling events. The primary pathway involves the activation
of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and
diacylglycerol (DAG).[9] IP3 stimulates the release of calcium from intracellular stores, while
DAG activates protein kinase C. Tachykinin receptors can also couple to other G-proteins,
leading to the modulation of adenylyl cyclase and cyclic AMP (CAMP) levels.[8]
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Caption: Tachykinin receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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